molecular formula C14H26GeO2 B099409 1,1-Diethylgermacycloundecane-6,7-dione CAS No. 18100-65-7

1,1-Diethylgermacycloundecane-6,7-dione

Cat. No.: B099409
CAS No.: 18100-65-7
M. Wt: 299 g/mol
InChI Key: RQWMUXGJTCJBHM-UHFFFAOYSA-N
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Description

1,1-Diethylgermacycloundecane-6,7-dione is a germanium-containing macrocyclic compound characterized by an 11-membered ring (cycloundecane) with germanium at the 1-position, substituted by two ethyl groups. The structure features two ketone functional groups at the 6- and 7-positions, making it a dione derivative. The inclusion of germanium, a metalloid, introduces unique electronic and steric properties compared to purely organic analogs.

Properties

CAS No.

18100-65-7

Molecular Formula

C14H26GeO2

Molecular Weight

299 g/mol

IUPAC Name

1,1-diethyl-germacycloundecane-6,7-dione

InChI

InChI=1S/C14H26GeO2/c1-3-15(4-2)11-7-5-9-13(16)14(17)10-6-8-12-15/h3-12H2,1-2H3

InChI Key

RQWMUXGJTCJBHM-UHFFFAOYSA-N

SMILES

CC[Ge]1(CCCCC(=O)C(=O)CCCC1)CC

Canonical SMILES

CC[Ge]1(CCCCC(=O)C(=O)CCCC1)CC

Synonyms

1,1-Diethylgermacycloundecane-6,7-dione

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Cyclic vs.
  • Metalloid Inclusion : The germanium atom in the target compound may confer distinct Lewis acidity and redox behavior compared to carbon-based analogs like dodecane-6,7-dione.
  • Functional Group Positioning : Both the target compound and dodecane-6,7-dione share 6,7-dione groups, but the former’s cyclic framework may alter ketone reactivity due to electronic effects from germanium .

Key Observations :

  • Microwave-Assisted Synthesis : Unlike the dibromo-pyrido-pyrimidine derivatives in , the target compound’s synthesis (if metallocyclic) may require specialized conditions for germanium incorporation, such as inert atmospheres or transition-metal catalysts.
  • Reactivity with Binucleophiles: The spiro derivatives in demonstrate reactivity with malononitrile, forming dicyanomethylene intermediates . The target compound’s germanium center could enable alternative reaction pathways, such as coordination with nucleophiles.

Key Observations :

  • Stability : Germanium-containing compounds often exhibit hydrolytic sensitivity compared to carbon-based diones like dodecane-6,7-dione .
  • Bioactivity : While spiro pyrido-pyrimidine derivatives in showed moderate antimicrobial activity, the target compound’s bioactivity remains unexplored in the provided data .

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